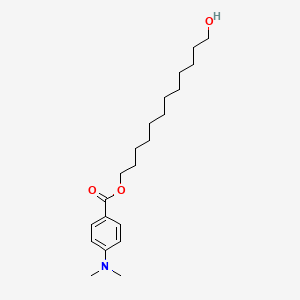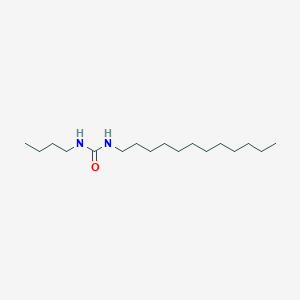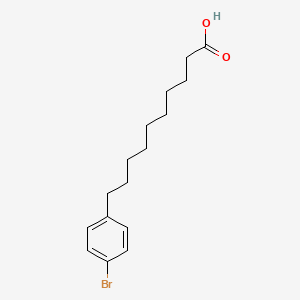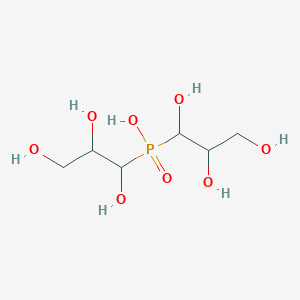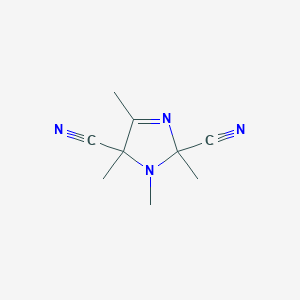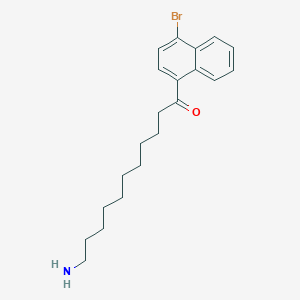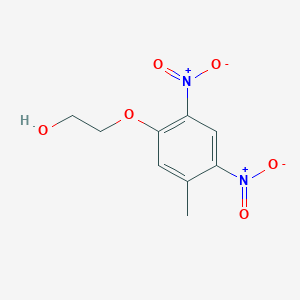![molecular formula C18H30O B14298042 {[(Undecan-2-yl)oxy]methyl}benzene CAS No. 112476-32-1](/img/structure/B14298042.png)
{[(Undecan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Undecan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an undecan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Undecan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-undecanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-undecanol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(Undecan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(Undecan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[(Undecan-2-yl)oxy]methyl}benzene involves its interaction with biological membranes. The undecan-2-yloxy group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
2-Undecanol: An alcohol with a long hydrophobic chain, similar to the undecan-2-yloxy group in {[(Undecan-2-yl)oxy]methyl}benzene}.
Benzyl ether: Compounds with ether linkages similar to this compound}.
Uniqueness
This compound is unique due to its combination of a hydrophobic alkyl chain and an aromatic benzene ring, making it suitable for applications that require both hydrophobic and aromatic interactions. This dual functionality is not commonly found in simpler compounds like benzyl alcohol or 2-undecanol.
Propiedades
Número CAS |
112476-32-1 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
undecan-2-yloxymethylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-10-13-17(2)19-16-18-14-11-9-12-15-18/h9,11-12,14-15,17H,3-8,10,13,16H2,1-2H3 |
Clave InChI |
QTUAGTKPOLMKMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
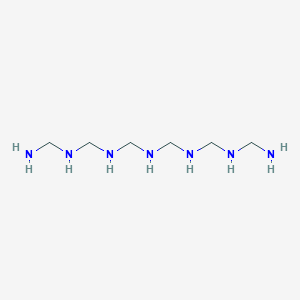

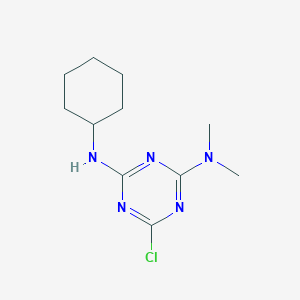
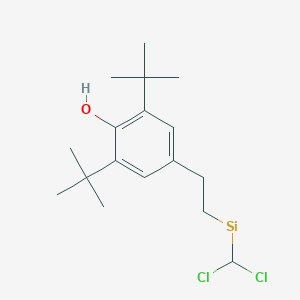
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
